![molecular formula C10H18O2 B13627847 1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)
1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopentyl ring attached to a cyclobutanol moiety, with a hydroxymethyl group attached to the cyclopentyl ring. The molecular formula of this compound is C10H18O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with cyclobutanone, followed by the reduction of the resulting intermediate with sodium borohydride. The reaction conditions typically include anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone and cyclobutanone derivatives.
Reduction: Formation of cyclopentanol and cyclobutanol derivatives.
Substitution: Formation of halogenated cyclopentyl and cyclobutyl compounds.
Scientific Research Applications
1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A similar compound with a cyclopentyl ring and a hydroxyl group.
Cyclobutanol: A compound with a cyclobutyl ring and a hydroxyl group.
Cyclopentylmethanol: A compound with a cyclopentyl ring and a hydroxymethyl group.
Uniqueness
1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol is unique due to its dual ring structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-[1-(hydroxymethyl)cyclopentyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H18O2/c11-8-9(4-1-2-5-9)10(12)6-3-7-10/h11-12H,1-8H2 |
InChI Key |
DOSWQWMXGBAROE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C2(CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



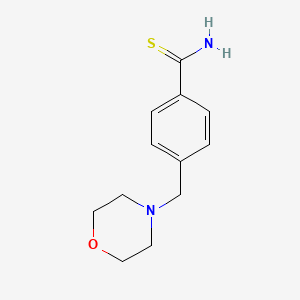
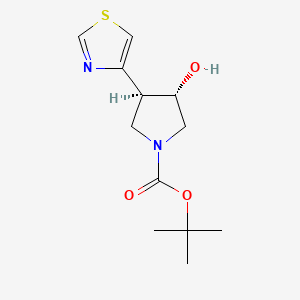
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)


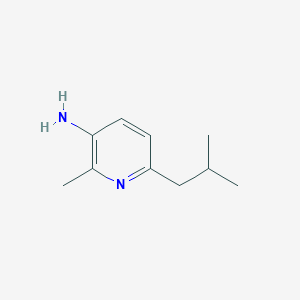
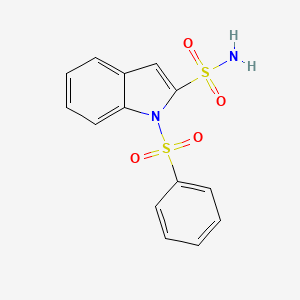


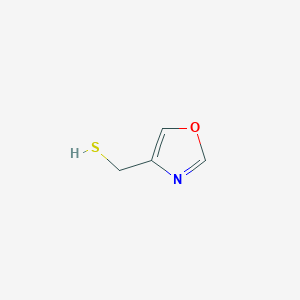

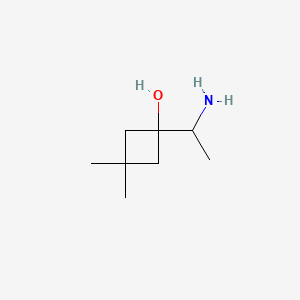
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine](/img/structure/B13627855.png)
